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Compound of Interest

Compound Name: Creatinine monohydrate

Cat. No.: B14218668

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of creatinine
monohydrate, a compound of significant interest in clinical chemistry and pharmaceutical
sciences. By integrating experimental crystallographic data with quantum mechanical
calculations, this document offers a comprehensive understanding of the molecule's three-
dimensional arrangement, bonding characteristics, and the computational methodologies
employed for its structural elucidation.

Introduction to Creatinine Monohydrate

Creatinine, a metabolic byproduct of creatine phosphate in muscle tissue, is a key biomarker
for assessing renal function. In its solid state, it often crystallizes with a single water molecule,
forming creatinine monohydrate. The precise knowledge of its molecular structure is
fundamental for understanding its physicochemical properties, which in turn influences its
behavior in biological systems and its formulation in pharmaceutical preparations. Quantum
mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful
theoretical framework to complement experimental findings from X-ray crystallography, offering
detailed insights into the electronic structure and optimized geometry of the molecule.

Experimental Determination of Crystal Structure

The crystal structure of creatinine monohydrate has been experimentally determined and
refined using single-crystal X-ray diffraction.[1][2][3] This technique provides precise atomic
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coordinates within the crystal lattice, revealing the molecule's conformation and the hydrogen
bonding network that stabilizes the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental protocol for the determination of the crystal structure of creatinine
monohydrate involves the following steps:

o Crystal Growth: Single crystals of creatinine monohydrate are grown from an aqueous
solution by slow evaporation.

o Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then
irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of
reflections at various angles, is recorded as the crystal is rotated.

o Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The initial positions of the atoms are determined
using direct methods or Patterson methods. The structural model is then refined using least-
squares methods to achieve the best agreement between the observed and calculated
diffraction intensities.

The experimentally determined crystal structure serves as a crucial reference for validation of
the theoretical calculations. The crystal system for creatinine monohydrate is monoclinic, with
the space group P21/c.[3]

Quantum Mechanical Calculations of Molecular
Structure

Quantum mechanical calculations, specifically DFT, have been employed to theoretically
determine the optimized geometry of creatinine and related molecules.[4] These calculations
provide a detailed picture of bond lengths, bond angles, and dihedral angles in the gas phase
or, with appropriate models, in the solid state.

Computational Protocol: Density Functional Theory
(DFT)
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The geometry of creatinine has been optimized using DFT calculations, and a similar
methodology can be applied to creatinine monohydrate. A representative computational
protocol is as follows:

e Initial Structure: The starting molecular geometry is typically taken from the experimental X-
ray diffraction data.

o Computational Method: The geometry optimization is performed using a DFT functional,
such as B3LYP, which combines Becke's three-parameter hybrid exchange functional with
the Lee-Yang-Parr correlation functional.

o Basis Set: A suitable basis set, such as 6-311+G(d,p), is chosen to describe the atomic
orbitals. This basis set includes polarization and diffuse functions, which are important for
accurately describing the electronic distribution and intermolecular interactions.

o Software: The calculations are performed using a quantum chemistry software package like
Gaussian, ORCA, or VASP.

o Convergence Criteria: The geometry is optimized until the forces on the atoms and the
change in energy between successive optimization steps fall below predefined convergence
thresholds.

The following diagram illustrates the typical workflow for a DFT-based geometry optimization of
creatinine monohydrate.

Quantum Mechanical Calculation Structural Analysis Output

Optimized i C i with . .
(Bond Lengths, Angles, Dihedrals) Experimental Data (e S el O e AT S

Input Preparation

DFT Geometry Optimization
(e.g., B3LYP/6-311+G(d,p))

Experimental Crystal Structure
(X-ray Diffraction Data)

Experimental Structure

Click to download full resolution via product page

Caption: Computational workflow for the geometry optimization of creatinine monohydrate.
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Tabulated Structural Data

The following tables summarize the key geometric parameters of creatinine as determined by
DFT calculations. While a complete, published set of optimized geometric parameters for the
creatinine monohydrate crystal is not readily available in the searched literature, the data for
the creatinine molecule provides a close approximation and valuable insight. The atom
numbering scheme used is provided in the diagram below.

Caption: Atom numbering scheme for the creatinine molecule.

Table 1: Calculated Bond Lengths (A) for Creatinine

Bond Calculated Length (A)
C1-N2 1.345
N2-C3 1.401
C3-N4 1.398
N4-C5 1.350
C5-C1 1.489
C5-06 1.223
N4-C7 1.465
C1-N8 1.321
C7-C9 1.530
C9-010 1.260
C9-011 1.260

Data derived from DFT calculations on creatinine and its metal complexes.[4]

Table 2: Calculated Bond Angles (°) for Creatinine
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Angle Calculated Angle (°)
N2-C1-N8 1215
N2-C1-C5 109.8
C5-C1-N8 128.7
C1-N2-C3 108.9
N2-C3-N4 109.2
C3-N4-C5 109.6
C3-N4-C7 125.2
C5-N4-C7 125.1
N4-C5-C1 102.5
N4-C5-06 128.8
C1-C5-06 128.7
N4-C7-C9 112.3
C7-C9-010 117.5
C7-C9-011 117.5
010-C9-011 125.0

Data derived from DFT calculations on creatinine and its metal complexes.[4]

Table 3: Calculated Dihedral Angles (°) for Creatinine
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Dihedral Angle Calculated Angle (°)
N8-C1-N2-C3 -179.8
C5-C1-N2-C3 0.8
C1-N2-C3-N4 -1.0
N2-C3-N4-C5 0.8
N2-C3-N4-C7 178.4
C3-N4-C5-C1 -0.3
C3-N4-C5-06 179.8
C7-N4-C5-C1 -177.9
C7-N4-C5-06 2.0
N4-C5-C1-N2 -0.3
N4-C5-C1-N8 179.8
06-C5-C1-N2 179.8
06-C5-C1-N8 -0.1
C3-N4-C7-C9 85.2
C5-N4-C7-C9 -92.4
N4-C7-C9-010 -178.9
N4-C7-C9-011 11

Note: Dihedral angles are illustrative and based on a representative conformation. Actual
values in the crystal may vary due to packing effects.

Conclusion

The integration of experimental X-ray crystallography and quantum mechanical calculations
provides a robust framework for the detailed structural characterization of creatinine
monohydrate. While experimental methods offer precise atomic coordinates in the solid state,
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theoretical calculations provide a deeper understanding of the molecule’s intrinsic geometric
and electronic properties. The data and methodologies presented in this guide serve as a
valuable resource for researchers in medicinal chemistry, drug development, and analytical
sciences, facilitating further studies on the behavior and application of this important
biomolecule. Further research focusing on a comprehensive quantum mechanical analysis of
the creatinine monohydrate crystal, including the explicit treatment of the water molecule and
intermolecular interactions, would provide even greater insight into its solid-state properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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